2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic organic compound featuring a difluoroethylamine group attached to a tetrahydroindazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines . Another approach involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions in the presence of suitable solvents and catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Difluoroethylamines: Compounds with similar chemical properties, often used in medicinal chemistry for their stability and reactivity.
Uniqueness
2,2-Difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is unique due to the combination of the difluoroethylamine group and the tetrahydroindazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11,5-12)8-6-3-1-2-4-7(6)13-14-8/h1-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXJLZMECITOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(CN)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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